Val-Cit-PAB-DEA-Dxd
Description
Val-Cit-PAB-DEA-Dxd (CAS No. 2964543-53-9) is an antibody-drug conjugate (ADC) drug-linker conjugate comprising a valine-citrulline (Val-Cit) dipeptide linker, a para-aminobenzylcarbamate (PAB) self-immolative spacer, a diethylamine (DEA) group, and the cytotoxic payload Dxd (a DNA topoisomerase I inhibitor) . Its molecular formula is C₅₀H₆₁FN₁₀O₁₂, with a molecular weight of 1013.08 g/mol .
Properties
Molecular Formula |
C50H61FN10O12 |
|---|---|
Molecular Weight |
1013.1 g/mol |
IUPAC Name |
[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C50H61FN10O12/c1-7-50(70)32-19-37-42-30(21-61(37)45(65)31(32)23-71-46(50)66)40-34(15-14-29-26(4)33(51)20-36(57-42)39(29)40)56-38(62)24-73-49(69)60(6)18-17-59(5)48(68)72-22-27-10-12-28(13-11-27)55-43(63)35(9-8-16-54-47(53)67)58-44(64)41(52)25(2)3/h10-13,19-20,25,34-35,41,70H,7-9,14-18,21-24,52H2,1-6H3,(H,55,63)(H,56,62)(H,58,64)(H3,53,54,67)/t34-,35-,41-,50-/m0/s1 |
InChI Key |
DVSBNZJUFGPUNY-XPWLFZPOSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Val-Cit-PAB-DEA-Dxd involves several steps. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation method includes the following steps:
Synthesis of the Linker: The Val-Cit dipeptide is synthesized and coupled with a self-immolative para-aminobenzyl (PAB) spacer.
Conjugation with Dxd: The linker is then conjugated with the toxic molecule Dxd, which is a DNA topoisomerase I inhibitor.
Purification: The final product is purified to ensure high purity and stability.
Chemical Reactions Analysis
Val-Cit-PAB-DEA-Dxd undergoes several types of chemical reactions:
Cleavage Reactions: The Val-Cit dipeptide motif is cleaved by cathepsin B and related enzymes in tumor lysosomes.
Hydrolysis: The PAB spacer undergoes hydrolysis, releasing the toxic molecule Dxd inside the target cell.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include cathepsin B, water (for hydrolysis), and various oxidizing and reducing agents . The major product formed from these reactions is the active cytotoxic species, Dxd .
Scientific Research Applications
Val-Cit-PAB-DEA-Dxd has several scientific research applications:
Mechanism of Action
Val-Cit-PAB-DEA-Dxd exerts its effects through a series of steps:
Targeting: The ADC binds to a specific antigen on the surface of the target cancer cell.
Internalization: The ADC is internalized into the target cell through endocytosis.
Cleavage: The Val-Cit dipeptide motif is cleaved by cathepsin B in the lysosome, releasing the PAB spacer.
Hydrolysis: The PAB spacer undergoes hydrolysis, releasing the toxic molecule Dxd inside the cell.
Cytotoxicity: Dxd inhibits DNA topoisomerase I, leading to DNA damage and cell death.
Comparison with Similar Compounds
Comparison with Similar ADC Drug-Linker Conjugates
Structural and Functional Comparisons
Table 1: Comparative Analysis of ADC Linker-Payload Conjugates
Key Observations:
Payload Specificity :
- This compound delivers Dxd , a topoisomerase I inhibitor, while Val-Cit-PAB-MMAE delivers MMAE , a tubulin-targeting agent . This distinction impacts therapeutic applications: Dxd is preferred for solid tumors (e.g., trastuzumab deruxtecan), whereas MMAE is used in hematological malignancies (e.g., brentuximab vedotin) .
Linker Stability :
- The Val-Cit-PAB linker in this compound is protease-cleavable , ensuring payload release in lysosomal environments . SPDP-Val-Cit-PAB-PNP incorporates a disulfide bond (SPDP), enabling thiol-based conjugation but requiring stricter redox conditions .
Solubility and Formulation :
Pharmacokinetic and Stability Data
Table 2: Stability and Bioavailability
Research Findings and Clinical Relevance
Efficacy in Tumor Models: this compound-based ADCs (e.g., DS-8201) show >50% tumor regression in HER2+ xenograft models, outperforming MMAE-based ADCs in solid tumors . MMAE conjugates exhibit higher neurotoxicity due to tubulin disruption, whereas Dxd’s DNA damage mechanism has a narrower toxicity profile .
Linker Innovations: The DEA spacer in this compound improves solubility and bystander effect, enabling payload diffusion to neighboring cells . Mc-Val-Cit-PAB-Cl (CAS No. 1832661-84-3) introduces a methylcarbamate group, enhancing stability but reducing conjugation flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
